molecular formula C11H8FNO3 B2375174 Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 2091267-34-2

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B2375174
CAS No.: 2091267-34-2
M. Wt: 221.187
InChI Key: NREROKWVGONFEJ-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a formyl group at the 3rd position, and a carboxylate ester group at the 2nd position of the indole ring.

Scientific Research Applications

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in studying biological processes involving indole derivatives.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate” were not found in the search results, the broader field of indole derivatives continues to be a focus of research due to their diverse biological activities . Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Methyl 6-fluoro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Methyl 6-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREROKWVGONFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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